Predicted Boiling Point: 320.1 °C Distinguishes the Target from All Three Regioisomeric Analogs
The target compound (CAS 898759-27-8; 3,4-dimethoxy substitution) exhibits a predicted boiling point of 320.1 ± 32.0 °C at 760 mmHg, placing it between the 2,3-isomer (CAS 898759-21-2; 308.9 °C) and the 2,5-isomer (CAS 898759-24-5; 328.3 °C), and well below the 3,5-isomer (CAS 898759-30-3; 337.8 °C) . The ~11 °C gap relative to the 2,3-isomer and ~8 °C gap relative to the 2,5-isomer are sufficient for baseline GC separation. No experimental boiling point data were identified for any of the four isomers; all values are computational predictions . Density and refractive index are predicted to be identical across isomers (1.137–1.138 g/cm³; n = 1.516) .
| Evidence Dimension | Predicted boiling point (Tb, °C at 760 mmHg) |
|---|---|
| Target Compound Data | 320.1 ± 32.0 °C (CAS 898759-27-8) |
| Comparator Or Baseline | 2,3-isomer (CAS 898759-21-2): 308.9 °C; 2,5-isomer (898759-24-5): 328.3 °C; 3,5-isomer (898759-30-3): 337.8 °C |
| Quantified Difference | ΔTb = +11.2 °C vs. 2,3-isomer; ΔTb = −8.2 °C vs. 2,5-isomer; ΔTb = −17.7 °C vs. 3,5-isomer |
| Conditions | Computationally predicted (ACD/Labs or equivalent); 760 mmHg; all values from chemical database providers |
Why This Matters
For procurement decisions involving distillation purification or GC-based quality control, the distinct boiling point of the 3,4-isomer enables chromatographic resolution from co-synthesized or purchased isomeric mixtures, whereas the 2,3- and 2,5-isomers could be exploited for lower-energy or higher-purity distillation respectively.
